Ethyl 4-cyclopropyl-2,4-dioxobutanoate
Overview
Description
Ethyl 4-cyclopropyl-2,4-dioxobutanoate is an organic compound with the molecular formula C9H12O4 It is a derivative of butanoic acid, featuring a cyclopropyl group and two oxo groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-cyclopropyl-2,4-dioxobutanoate can be synthesized through the esterification of 4-cyclopropyl-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-cyclopropyl-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-cyclopropyl-2,4-dioxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and oxo functionalities play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
- Ethyl 4-phenyl-2,4-dioxobutanoate
- Ethyl 4-methyl-2,4-dioxobutanoate
- Ethyl 4-ethyl-2,4-dioxobutanoate
Comparison: Ethyl 4-cyclopropyl-2,4-dioxobutanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 4-cyclopropyl-2,4-dioxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(12)8(11)5-7(10)6-3-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKXVJFDESXWFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588367 | |
Record name | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21080-80-8 | |
Record name | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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